Cas no 159351-69-6 (Everolimus)
Everolimus Chemical and Physical Properties
Names and Identifiers
-
- Everolimus
- 42-O-(2-Hydroxyethyl)-rapamycin
- Certica
- RAD-001
- SDZRAD
- Rapamycin, 42-O-(2-hydroxyethyl)-
- Certican
- CERTICAN(R)
- Everolimus (RAD001)
- Everolimus (RAD001, SDZ-RAD, Afinitor®, Certican®, and Zortress®)
- Everolimus solution
-  
- Afinitor
- RAD001
- SDZ-RAD
- Zortress
- EVEROLIMUS(WITHOUT BHT)
- 40-O-(2-Hydroxyethyl)rapamycin
- 42-O-(2-Hydroxyethyl)rapamycin
- CERTICAN®
- 23,27-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclohentriacontine,rapamycin deriv.
- 42-O-(2-Hydroxy)ethylrapamycin
- RAD
- XIENCE V
- EveroliMus API
- Everolimus(RAD001)
- Votubia
- 40-O-(2-hydroxyethyl)-rapamycin
- Afinitor Disperz
- RAD 001
- 9HW64Q8G6G
- Everolimus, >=98%
- RAD, SDZ
- EVEROLIMUS [JAN]
- EVEROLIMUS [ORANGE BOOK]
- EX-A2057
- GTPL5889
- EVEROLIMUS [EP MONOGRAPH]
- EVEROLIMUS [VANDF]
- Tox21_112510
- dihydroxy-[(1R)-2-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxy-cyclohexyl]-1-methyl-ethyl]-dimethoxy-hexamethyl-[?]pentone
- EVEROLIMUS [WHO-DD]
- SCHEMBL4378
- EVE - Everolimus
- Q421052
- AKOS015850977
- Everolimus tablets
- EVEROLIMUS [EMA EPAR]
- 001, RAD
- HSDB 8255
- NSC733504
- AS-16971
- CHEMBL1908360
- L04AA18
- everolimusum
- (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-Dihydroxy-12-((1R)-2-((1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl)-1-methylethyl)-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo(30.3.1.0(sup 4,9))hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentaone
- (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-Hexadecahydro-9,27-dihydroxy-3-((1R)-2-((1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl)-1-methylethyl)-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-23,27-epoxy-3H-pyrido(2,1-c)(1,4)oxaazacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentone
- CS-0064
- BRD-K13514097-001-01-2
- CHEBI:68478
- (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,35R)-1,18-dihydroxy-12-{(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl}-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.0(4,9)]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
- NVP-RAD-001
- Everolimus; RAD001; SDZ-RAD
- EVEROLIMUS (EP MONOGRAPH)
- 159351-69-6
- (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-Dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,2
- RAD-666
- DB01590
- Everolimus [USAN:INN:BAN]
- Everolimus (RAD-001, SDZ-RAD)
- HY-10218
- Everolimus [USAN]
- Everolimus (~90% pure)
- Q-101413
- NCGC00167512-01
- (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-Dihydroxy-12-((1R)-2-((1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl)-1-methylethyl)-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo(30.3.1.04,9)hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentaone
- (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,27-dihydroxy-3-{(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl}-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-hexadecahydro-3H-23,27-epoxypyrido[2,1-c][1,4]oxazacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentone
- EVEROLIMUS [MART.]
- CAS-159351-69-6
- SDZ RAD
- RAD 666
- DTXSID0040599
- (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,35R)-1,18-dihydroxy-12-((2R)-1-((1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl)propan-2-yl)-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo(30.3.1.0(4,9))hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
- Everolimus (INN)
- DTXCID8020599
- L01XE10
- UNII-9HW64Q8G6G
- BDBM50088378
- BRD-K13514097-001-05-3
- Everolimus?
- EVEROLIMUS [USP-RS]
- (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,27-dihydroxy-3-((2R)-1-((1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl)propan-2-yl)-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-hexadecahydro-3H-23,27-epoxypyrido(2,1-c)(1,4)oxazacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentone
- EVEROLIMUS [INN]
- RAD-001C
- 42-O-(2-Hydroxy)ethyl rapamycin
- EVEROLIMUS (MART.)
- EVEROLIMUS (USP-RS)
- AfinitorDisperz
- Everolimus, analytical standard
- EVEROLIMUS [MI]
-
- MDL: MFCD00929329
- Inchi: 1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-38(7)53(62,68-40)50(59)51(60)54-23-15-14-18-41(54)52(61)67-45(35(4)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)34(3)27-37(6)48(58)49(65-10)47(57)36(5)26-32/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/b13-11-,16-12-,33-17-,37-27-/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1
- InChI Key: HKVAMNSJSFKALM-ADNAJIBWSA-N
- SMILES: O=C1C([C@]2([C@@H](CC[C@@]([H])(C[C@@H](C(=CC=CC=C[C@H](C[C@H](C([C@@H]([C@@H](C(=C[C@H](C(C[C@]([H])(OC([C@]3([H])CCCCN31)=O)[C@H](C)C[C@@H]1CC[C@H]([C@@H](C1)OC)OCCO)=O)C)C)O)OC)=O)C)C)C)OC)O2)C)O)=O |t:11,13,15,23|
Computed Properties
- Exact Mass: 957.58100
- Monoisotopic Mass: 957.58135632 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 14
- Heavy Atom Count: 68
- Rotatable Bond Count: 9
- Complexity: 1810
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 15
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 4
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 205
- Molecular Weight: 958.2
- XLogP3: 5.9
Experimental Properties
- Color/Form: No data available
- Density: 1.18±0.1 g/cm3(Predicted)
- Melting Point: NA
- Boiling Point: 998.7±75.0 °C(Predicted)
- Flash Point: 2℃
- Refractive Index: 1.55
- Solubility: In vitro: DMSO solubility ≥ 54 mg/ml (56.35 mm) H2O < 0.1 mg/ml (insoluble) * "≥" means soluble, but saturation unknown solubility
- Water Partition Coefficient: Soluble in dimethysulfoxide,ethanol and chloroform. Slightly soluble in water.
- Stability/Shelf Life: Hygroscopic
- PSA: 204.66000
- LogP: 6.13510
- Color/Form: 1.0 mg/mL in acetonitrile
- pka: 10.40±0.70(Predicted)
Everolimus Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225-H302 + H332-H319
- Warning Statement: P210-P305+P351+P338
- Hazardous Material transportation number:UN 1648 3 / PGII
- WGK Germany:2
- Hazard Category Code: 11-20/21/22-36
- Safety Instruction: 45-36/37-26-16
- FLUKA BRAND F CODES:10
-
Hazardous Material Identification:
- Risk Phrases:R48/25
- Storage Condition:−20°C
- Safety Term:S45
Everolimus Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0002061 |
Everolimus |
159351-69-6 | European Pharmacopoeia (EP) Reference Standard | ¥6120.29 | 2022-02-21 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0002063 |
Everolimus |
159351-69-6 | European Pharmacopoeia (EP) Reference Standard | ¥1603.18 | 2022-02-21 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | CMC0022-1g |
Everolimus |
159351-69-6 | 95% | 1g |
$504 | 2023-09-07 | |
| TRC | E945400-5mg |
Everolimus (~90% pure) |
159351-69-6 | 5mg |
$ 81.00 | 2023-09-07 | ||
| TRC | E945400-10mg |
Everolimus (~90% pure) |
159351-69-6 | 10mg |
$ 108.00 | 2023-09-07 | ||
| TRC | E945400-50mg |
Everolimus (~90% pure) |
159351-69-6 | 50mg |
$ 244.00 | 2023-09-07 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11444-10mg |
Everolimus (RAD001) |
159351-69-6 | 98% | 10mg |
¥643.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11444-25mg |
Everolimus (RAD001) |
159351-69-6 | 98% | 25mg |
¥1047.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11444-100mg |
Everolimus (RAD001) |
159351-69-6 | 98% | 100mg |
¥2960.00 | 2023-09-09 | |
| ChemScence | CS-0064-5mg |
Everolimus |
159351-69-6 | 99.74% | 5mg |
$50.0 | 2022-04-27 |
Everolimus Suppliers
Everolimus Related Literature
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
Additional information on Everolimus
Introduction to Everolimus (CAS No: 159351-69-6) in Modern Pharmaceutical Research
Everolimus, chemically designated as rapamycin (CAS No: 159351-69-6), is a potent immunosuppressive agent that has garnered significant attention in the field of pharmaceutical research and clinical applications. This compound, belonging to the macrolide class of drugs, exhibits a unique mechanism of action that has positioned it as a cornerstone in the treatment of various medical conditions, particularly in oncology and organ transplantation.
The pharmacological profile of Everolimus is deeply rooted in its ability to inhibit the mTOR (mammalian target of rapamycin) pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, making it a critical target for therapeutic intervention in numerous diseases. By binding to the immunosuppressant protein ), Everolimus forms a complex that subsequently inhibits mTORC1 (mammalian target of rapamycin complex 1), thereby suppressing downstream signaling cascades involved in cell cycle progression and survival.
Recent advancements in the understanding of Everolimus have highlighted its potential beyond traditional immunosuppressive applications. Studies have demonstrated its efficacy in managing advanced renal cell carcinoma (RCC), where it has been shown to prolong progression-free survival significantly. The drug's ability to modulate tumor microenvironment interactions and inhibit angiogenesis has opened new avenues for its use in combination therapies with other anti-cancer agents.
In addition to its role in oncology, Everolimus has found utility in preventing organ rejection post-transplantation. Its mechanism of action not only suppresses the immune response but also reduces the risk of chronic allograft dysfunction. Clinical trials have reported favorable outcomes when Everolimus is used in conjunction with other immunosuppressants, providing a more balanced approach to managing transplant-related complications.
The development ofEverolimus has also spurred interest in its potential applications in neurodegenerative diseases. Emerging research suggests thatEverolimus may have neuroprotective properties, possibly by modulating mTOR signaling pathways that are implicated in neuroinflammation and neuronal death. While further clinical studies are needed to validate these findings, the preliminary results are promising and warrant further exploration.
The synthesis and characterization ofEverolimus have been subjects of extensive research due to its complex molecular structure. The compound's macrolide backbone is synthesized through multi-step organic reactions, often involving fermentation processes with specific microbial strains. The purity and yield ofEverolimus are critical factors that influence its efficacy and safety profile, necessitating stringent quality control measures throughout the manufacturing process.
The growing body of evidence supporting the therapeutic benefits ofEverolimus has led to increased interest from regulatory agencies worldwide. Several regulatory approvals have been granted forEverolimus-based therapies, particularly for its use in cancer treatment and organ transplantation. These approvals underscore the compound's significance as a therapeutic entity and highlight the need for continued research into optimizing its use across different medical conditions.
Future directions inEverolimus research are likely to focus on exploring novel delivery systems that enhance its bioavailability and reduce side effects. Nanotechnology-based drug delivery platforms are being investigated as potential vehicles forEverolimus, with the aim of achieving targeted release and improved therapeutic outcomes. Additionally, combination therapies involvingEverolimus with other bioactive molecules are being explored to develop synergistic treatment strategies for complex diseases.
The economic impact ofEverolimus cannot be overstated, as it represents a significant advancement in the treatment landscape for several life-threatening conditions. The commercial success ofEverolimus-based therapies has driven investment into related research and development activities, fostering innovation across multiple sectors of pharmaceutical science. As our understanding of mTOR biology continues to evolve, it is likely that new applications forEverolimus will emerge, further solidifying its role as a key therapeutic agent.
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